
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzyl bromide, 2-aminobenzamide, and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Use of nucleophiles like sodium azide.
Major Products
Oxidation: Formation of quinazoline oxides.
Reduction: Formation of 3-Benzyl-2-hydrazinylquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolines.
Aplicaciones Científicas De Investigación
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Possible use in the development of new materials or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction pathways or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-2-hydrazinylquinazolin-4(3H)-one: Lacks the bromo group.
6-Bromo-2-hydrazinylquinazolin-4(3H)-one: Lacks the benzyl group.
3-Benzyl-6-chloro-2-hydrazinylquinazolin-4(3H)-one: Has a chloro group instead of a bromo group.
Uniqueness
3-Benzyl-6-bromo-2-hydrazinylquinazolin-4(3H)-one is unique due to the presence of both benzyl and bromo groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.
Propiedades
Número CAS |
305804-86-8 |
|---|---|
Fórmula molecular |
C15H13BrN4O |
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
3-benzyl-6-bromo-2-hydrazinylquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN4O/c16-11-6-7-13-12(8-11)14(21)20(15(18-13)19-17)9-10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19) |
Clave InChI |
VLPOXQZXEKEYHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
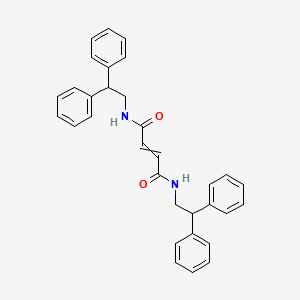
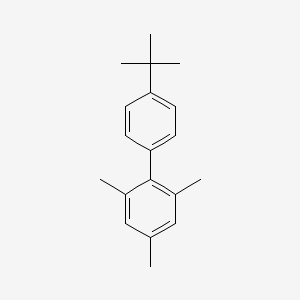
ethanenitrile](/img/structure/B14237737.png)
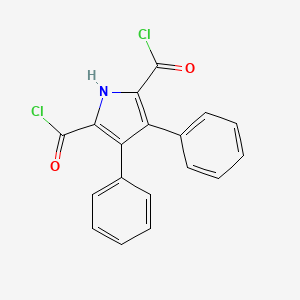
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)


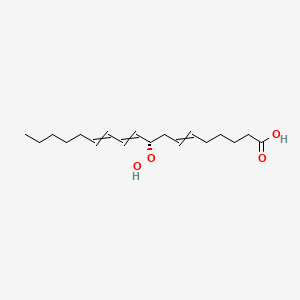
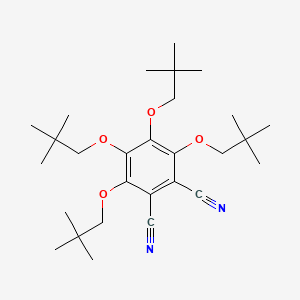
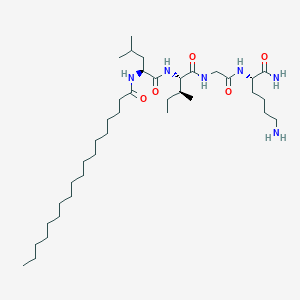
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
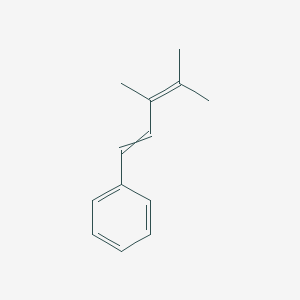
![2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14237822.png)
